molecular formula C7H10N2 B1296668 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole CAS No. 3752-24-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Cat. No.: B1296668
CAS No.: 3752-24-7
M. Wt: 122.17 g/mol
InChI Key: KAWYASGZISVRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound with a unique structure that includes a benzimidazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazoles, which have diverse applications in medicinal chemistry .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzo[d

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYASGZISVRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958605
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3752-24-7
Record name 3752-24-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (1.32 g) was refluxed in 10 ml of 1,2-dichloroethane together with 1.78 g of thionyl chloride for 30 minutes, and the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure. To the residue was added 10 ml of 1,2-dichloroethane, and 1.6 ml of indoline was added dropwise thereto at 30° C. or lower while stirring followed by stirring at room temperature for 2 hours. The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water. The combined aqueous layer was adjusted to a pH of 9 to 10 with a 10% sodium hydroxide aqueous solution and then extracted with methylene chloride. The combined methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 1.1 g (82.7%) of 5-(2,3-dihydroindol-1-yl)carbonyl]-4,5,6,7-tetrahydrobenzimidazole.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Customer
Q & A

Q1: What are the common synthetic approaches to 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?

A: Several synthetic routes have been explored, highlighting the versatility of this scaffold. One approach utilizes the Diels-Alder reaction of 4-vinylimidazoles with N-phenylmaleimide, followed by an intermolecular ene reaction. This method allows for the diastereoselective synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields and atom economy []. Another strategy involves a three-step synthesis starting from 1,2-epoxy-4-vinylcyclohexane. This pathway includes epoxide ring opening, oxidation, and condensation with cyanamide to yield the desired 2-aminobenzimidazole derivative [].

Q2: How does the structure of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles relate to their biological activity?

A: Research suggests that the presence of specific substituents on the aryl rings significantly influences the biological activity of these compounds. For instance, incorporating a trimethoxyphenyl pharmacophore in 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles has demonstrated promising results as tubulin inhibitors []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of potent and selective inhibitors.

Q3: Have 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives shown potential as cyclooxygenase (COX-2) inhibitors?

A: Yes, research has explored the design and synthesis of novel 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives specifically as selective COX-2 inhibitors [, ]. This research indicates the potential of this chemical scaffold for developing new anti-inflammatory drugs.

Q4: Are there any applications of pericyclic reactions in the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?

A: Yes, pericyclic reactions, specifically the Diels-Alder reaction, have been successfully employed in the divergent synthesis of diverse this compound derivatives []. This approach highlights the utility of pericyclic reactions in accessing complex molecular architectures with potential biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.